Chlorantraniliprole

Catalog No.
S523470
CAS No.
500008-45-7
M.F
C18H14BrCl2N5O2
M. Wt
483.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorantraniliprole

CAS Number

500008-45-7

Product Name

Chlorantraniliprole

IUPAC Name

3-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridinyl)pyrazole-5-carboxamide

Molecular Formula

C18H14BrCl2N5O2

Molecular Weight

483.1 g/mol

InChI

InChI=1S/C18H14BrCl2N5O2/c1-9-6-10(20)7-11(17(27)22-2)15(9)24-18(28)13-8-14(19)25-26(13)16-12(21)4-3-5-23-16/h3-8H,1-2H3,(H,22,27)(H,24,28)

InChI Key

PSOVNZZNOMJUBI-UHFFFAOYSA-N

SMILES

Array

solubility

Solubility in acetone 3.4, acetonitrile 0.71, dichloromethane 2.48, ethyl acetate 1.14, methanol 1.71 (all in g/L)
In water, 0.9-1.0 mg/L at 20 °C, pH 7

Synonyms

3-bromo-N-(4-chloro-2-methyl-6-((methylamino)carbonyl)phenyl)-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide, chlorantranilipole, chlorantraniliprole, DPX-E2Y45, Rynaxypyr

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)Cl

The exact mass of the compound Chlorantraniliprole is 480.9708 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in acetone 3.4, acetonitrile 0.71, dichloromethane 2.48, ethyl acetate 1.14, methanol 1.71 (all in g/l)in water, 0.9-1.0 mg/l at 20 °c, ph 7. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - ortho-Aminobenzoates - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Chlorantraniliprole (CAS: 500008-45-7) is a first-in-class anthranilic diamide insecticide that functions as a highly selective ryanodine receptor (RyR) activator. In agricultural and chemical procurement, it is prioritized for its high efficacy against lepidopteran pests combined with a strong mammalian safety profile. Unlike legacy neurotoxic compounds, chlorantraniliprole exhibits target-site specificity, binding to insect RyRs to induce intracellular calcium depletion and muscle paralysis while remaining largely inactive at mammalian RyRs [1]. Its low aqueous solubility and high photostability make it a highly stable candidate for long-lasting surface formulations.

Substituting chlorantraniliprole with other diamides or legacy insecticides fundamentally alters formulation requirements and ecological safety margins. For instance, replacing it with the phthalic diamide flubendiamide results in a documented drop in intrinsic potency, requiring higher active ingredient loading to achieve equivalent mortality [1]. Conversely, substituting it with the second-generation anthranilic diamide cyantraniliprole increases water solubility and systemic mobility but introduces severe toxicity to pollinators, violating strict Integrated Pest Management (IPM) protocols [2]. Therefore, generic substitution compromises either application rates or non-target safety profiles.

Quantified Intrinsic Potency Against Lepidopteran Pests vs. Flubendiamide

In comparative diet-incorporation bioassays against Helicoverpa zea neonates, chlorantraniliprole demonstrated significantly higher intrinsic toxicity than the phthalic diamide flubendiamide. The mean LC50 for chlorantraniliprole was 3.66 ng/mL, whereas flubendiamide required a mean LC50 of 23.53 ng/mL to achieve equivalent mortality [1]. This 6.4-fold difference in potency directly impacts procurement by allowing formulators to drastically reduce the active ingredient volume required per hectare.

Evidence DimensionLarval Toxicity (LC50)
Target Compound Data3.66 ng/mL (Chlorantraniliprole)
Comparator Or Baseline23.53 ng/mL (Flubendiamide)
Quantified Difference6.4-fold higher potency for Chlorantraniliprole
Conditions7-day neonate diet-incorporation bioassay (Helicoverpa zea)

Enables lower active ingredient loading in commercial formulations, reducing overall procurement costs and environmental chemical burden.

Target-Site Selectivity and Mammalian Safety Margin

Chlorantraniliprole achieves its mammalian safety profile through extreme structural selectivity for the insect ryanodine receptor (RyR) over the mammalian RyR1 isoform. Functional calcium flux assays reveal that chlorantraniliprole activates insect RyRs at nanomolar concentrations (EC50 ~40-50 nM), while requiring micromolar concentrations (EC50 >14 µM) to affect mammalian cells [1]. This yields a selectivity ratio of >300-fold, far exceeding the safety margins of legacy neurotoxic insecticides like pyrethroids or organophosphates.

Evidence DimensionReceptor Activation Potency (EC50)
Target Compound Data~40-50 nM (Insect RyR)
Comparator Or Baseline>14,000 nM (Mammalian RyR1)
Quantified Difference>300-fold selectivity for insect over mammalian receptors
ConditionsIn vitro functional calcium flux and radioligand binding assays

Provides a critical regulatory advantage and operator safety margin, simplifying handling, transport, and application compliance.

Aqueous Solubility and Pollinator Safety vs. Cyantraniliprole

While the structural analog cyantraniliprole was developed for broader systemic mobility, it possesses a water solubility of 14.6 µg/mL, making it prone to leaching and highly toxic to bees exposed to plant residues. In contrast, chlorantraniliprole has a highly restricted water solubility of 1.2 µg/mL [1]. This ~12-fold lower solubility anchors the compound to the foliar surface, providing extended field-weathered residual control while remaining practically non-toxic to pollinators[2].

Evidence DimensionAqueous Solubility at pH 7
Target Compound Data1.2 µg/mL (Chlorantraniliprole)
Comparator Or Baseline14.6 µg/mL (Cyantraniliprole)
Quantified Difference12.1-fold lower water solubility
ConditionsStandard aqueous buffer at pH 7, 20°C

Makes chlorantraniliprole the mandatory choice for long-lasting surface formulations in Integrated Pest Management (IPM) programs where pollinator safety is strictly required.

Integrated Pest Management (IPM) in Pollinator-Dependent Blooming Crops

Driven by its low water solubility (1.2 µg/mL) and lack of toxicity to bees, chlorantraniliprole is the preferred diamide for deployment in blooming agricultural environments. Unlike cyantraniliprole, it can be applied without disrupting critical pollinator populations, ensuring compliance with strict ecological regulations [1].

Low-Volume, High-Efficacy Foliar Formulations

Because it is over 6 times more potent than flubendiamide against key lepidopteran pests like H. zea, chlorantraniliprole is ideal for manufacturing low-dose suspension concentrates (SC) or water-dispersible granules (WG). This reduces the total mass of active ingredient required in the supply chain and lowers transportation costs [2].

Long-Term Surface Residual Protectants

The constrained aqueous solubility of chlorantraniliprole prevents rapid environmental leaching or xylem translocation away from the application site. This physicochemical property is leveraged to create long-lasting, field-weathered foliar barriers that provide extended control of chewing insects for up to 28 days [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Fine, crystalline, off-white powder

XLogP3

4.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

480.97079 Da

Monoisotopic Mass

480.97079 Da

Heavy Atom Count

28

Density

1.1589 (95.9%); 1.507 (99.2%) at 20 °C

LogP

log Kow = 2.76

Appearance

Solid powder

Melting Point

208-210 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

622AK9DH9G

GHS Hazard Statements

Aggregated GHS information provided by 223 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (17.49%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (17.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (82.51%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (82.51%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Insecticides

Mechanism of Action

Chlorantraniliprole is a novel anthranilic diamide insecticide that functions via activation of the insect ryanodine receptors within the sarcoplasmic reticulum causing impaired regulation of muscle contraction. Ryanodine receptor channels regulate the release of internal calcium stores and are important in muscle contraction. Sustained release of calcium levels within the cytosol leads to muscle contraction, paralysis and eventual death of the organism. While insects possess a single form of the ryanodine receptor distributed in muscle and neuronal tissue, mammals possess three forms which are widely distributed in muscle and nonmuscle tissues. Chlorantraniliprole, along with other anthranilic diamide compounds tested, exhibits >500-fold in vitro differential selectivity for insect ryanodine receptors over those of the mammals.

Vapor Pressure

1.2X10-14 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

500008-45-7

Absorption Distribution and Excretion

/A lactating goat/ was given a single daily oral dose of 1:1 mixture of BC-labeled and PC-labeled chlorantraniliprole at 10 ppm for 7 consecutive days. Feces and urine were collected once daily and milk collected twice daily. The goat was sacrificed 23 hours after the last dose. The major metabolites were formed by N-demethylation, hydroxylation at the benzylic position and further oxidation to carboxylic acid and cyclization with loss of water to yield various cyclic metabolites. The majority of the administered dose was eliminated through the feces and urine. Undegraded parent was the major terminal residue identified in kidney, muscle, and fat, and it was also a residue in liver and milk.
Groups of at least five male and five female Crl:CD (SD)IGS BR rats were given chlorantraniliprole (purity, approximately 100%) at a dose of 0, 25, 100 and 1000 mg/kg bw per day by gavage for 14 consecutive days. Blood was collected from three male rats in each of the groups at 25, 100, and 1000 mg/kg bw on test days 14 and 15 immediately before dosing, and then 30 and 60 min, 2, 4, 8, 12, and 24 hr after dosing for determination of plasma concentrations of chlorantraniliprole. On day 14, liver tissue of five male and five female rats per group was processed for hepatic biochemical evaluations (beta-oxidation activity, total and specific cytochrome P450 content). Blood was separated into plasma and erythrocytes. In additional male rats assigned to the groups at 25, 100, and 1000 mg/kg bw per day, fat samples were collected for the purpose of assessing potential bioaccumulation of the test substance. The area under the curve of concentration time (AUC) for chlorantraniliprole was not proportional to dose, indicating that absorption was decreased at higher doses. Calculated half-lives for chlorantraniliprole in rats in the groups at 25, 100, and 1000 mg/kg bw per day were 3.4, 3.4, and 4.0 hr, respectively). Peak plasma concentrations occurred at 0.25, 0.42 and 2.75 h in the groups at 25, 100, and 1000 mg/kg bw per day. The maximum plasma concentrations (up to 0.48 ug/ml at 25 mg/ kg bw) were similar at all doses. The concentrations of the test substance in fat were below the limit of quantitation at 24 hr after dosing, indicating no significant accumulation of the parent compound.
Chlorantraniliprole was readily absorbed after oral administration /in Sprague Dawley Crl:CD(SD)IGS BR rats/, although absorption was incomplete and dose-related, with Tmax values of 5-9 hr after the lower dose and 11-12 hr after the higher dose. At a dose of 10 mg/kg bw, plasma concentrations peaked at 3.0 and 5.4 ug equivalents/g in males and females, respectively. After 24 hr, plasma concentrations in males and females were about 1.4 and 3.6 ug equivalents/g. At 200 mg/kg bw, plasma concentrations peaked at 5.1 and 7.1 ug equivalents/g in males and females, respectively. In the experiment with bile-duct cannulated rats, total absorption was 73-85% after a dose of 10 mg/kg bw and 12-13% after a dose of 200 mg/kg bw. At the lower dose, 48 hr after dosing 18-30% and 49-53% of the absorbed radiolabel was excreted in urine and bile respectively, while 2-6% and 10-20% was found in tissue and feces respectively. At the higher dose, 48 hr after dosing 4% and 5-7% of the absorbed radiolabel was excreted in the urine and bile, respectively, while 3% and 55-71% was found in tissue and feces, respectively. (14)C residues showed extensive distribution in the tissues. In the rats at the lower dose, 0.8% and 3.3% of the administered dose was recovered from the tissues of males and females, respectively, at 168 hr after dosing. At this time-point, tissues of males and females at the higher dose contained 0.2% and 0.5%, respectively, of the administered dose. No significant radioactivity was exhaled as (14)C-labelled volatiles or (14)CO2. Concentrations of (140C residues were lower in erythrocytes and tissues than in plasma. The mean plasma elimination half-lives were shorter in males (38-43 hr) than in females (78-82 hr) rats.
In a kinetic study that complied with OECD guideline 417, male and female Sprague-Dawley Crl:CD(SD)IGS BR rats were given up to 14 daily doses of [14C]chlorantraniliprole at 10 mg/kg bw per day by gavage. The experiments were performed with a 1 : 1 uCi/uCi mixture of (benzamide carbonyl (14)C)-chlorantraniliprole (radiochemical purity, 97%) and (pyrazole-carbonyl (14)C)chlorantraniliprole (radiochemical purity, 99%), diluted with chlorantraniliprole technical (purity, 96.45%). Rats were checked daily for clinical signs of toxicity. In three females per group, (14)C residues were quantified in whole blood, plasma, erythrocytes, fat, kidney, liver and muscle on days 5, 9, 12, 17, and 27. An evaluation of the distribution of (14)C residues in 21 tissues of three males and three females per group was performed on days 15 and 21. Material balance and rate and extent of urine and faecal excretion by male and female rats was quantified until day 21 (seven days after the last dose). Metabolites in urine and feces (% of accumulating dose), collected for intervals of 24 hr after the first, seventh, and last (fourteenth) day of dosing were profiled. ... More than 98.4% of the administered dose was recovered. Plasma and tissue concentrations indicated that steady-state kinetic behaviour was reached in male rats after 14 days of dosing. In female rats, concentrations of radiolabel in the plasma and tissue were near steady-state at the end of the 14-day dosing period. At day 15, plasma concentrations peaked at 4.6 and 32 ug equivalents/g in males and females, respectively, these concentrations being about two- and seven-fold higher than 24 hr after a single dose at 10 mg/kg bw. The concentrations of (14)C residues in tissues were higher in females than in males (2.35% vs 0.35% of the administered dose) at 168 hr after the last dose. After dosing, the concentration of 14C residues in the selected tissues of female rats declined, with half-lives ranging from 3.9 to 7.7 days. The half-life in plasma (T1/2 = 7.2 days) was approximately twofold that determined from plasma collected for up to 5 days after administration of a single dose (T1/2 = 3.4 days). A more extensive evaluation of tissue residues in 21 different tissues produced profiles of concentration and percent of dose that were similar to those observed in the single-dose study. Ratios of concentrations in tissue and plasma were less than 1. Most of the administered dose was excreted in the faeces (males, 72.9%; females, 81.6%). In the urine, 16.7% and 12.1% of the administered dose was excreted by males and females, respectively. The overall pattern of distribution and excretion for multiple dosing (10 mg/kg bw per day X 14 days) generally resided between the pattern observed for administration of a single low dose (10 mg/ kg bw) and a single high dose (200 mg/kg bw).

Metabolism Metabolites

As part of a 3-month feeding study in rats, ... concentrations of chlorantraniliprole and the two major metabolites, IN-GAZ70 and IN-H2H20 (for structures, see Figure 1) were measured in the plasma. Groups of 10 male and 10 female Crl:CD(SD) IGS BR rats were given diets containing chlorantraniliprole (purity, 95.9%) at a concentration of 0, 600, 2000, 6000, or 20 000 ppm, equal to 0, 36.9, 120, 359, or 1188 mg/kg bw per day for males and 0, 47.0, 157, 460, or 1526 mg/kg bw per day for females. Concentrations of chlorantraniliprole, INGAZ70 and IN-H2H20 were determined by liquid chromatography (LC)/MS in plasma obtained on day 59. Statements of adherence to QA and GLP were provided. Chlorantraniliprole, IN-GAZ70 and IN-H2H20 were present in the plasma at greater concentrations in female rats (up to 0.83, 112 and 0.54 ug/mL, respectively) than in male rats (up to 0.18, 3.7 and 0.08 ug/mL, respectively) with concentrations of IN-GAZ70 being highest. The plasma concentrations of all three analytes were similar at the three higher dietary concentrations in both sexes
The metabolism of chlorantraniliprole was investigated in two studies in Sprague-Dawley Crl:CD(SD)IGS BR rats. ... The experiments were performed with a 1 : 1 (uCi : uCi) mixture of (benzamide carbonyl (14)C)chlorantraniliprole (radiochemical purity, 97%) and [pyrazole-carbonyl 14C]chlorantraniliprole (radiochemical purity, 99%), diluted with chlorantraniliprole technical (purity, 96.45%). The rats were given a single dose at 10 or 200 mg/kg bw or daily doses of 10 mg/kg bw by gavage for 14 days. Metabolites were identified and quantified by high-performance liquid chromatography (HPLC) and mass spectrometry (MS) or tandem mass spectrometry (MS/MS). Statements of adherence to QA and GLP were provided. The metabolism of chlorantraniliprole was extensive and characterized by tolyl methyl and N-methyl carbon hydroxylation, followed by N-demethylation, nitrogen-to-carbon cyclization with loss of a water molecule resulting in the formation of the pyrimidone ring, oxidation of alcohols to carboxylic acids, amide-bridge cleavage, amine hydrolysis, and O-glucuronidation. At both doses, a significant difference between the sexes was apparent in the profile of metabolites in the urine and faeces, which indicated greater potential for hydroxylation of the tolyl methyl and N-methyl carbon groups in male rats than in female rats. For example, in rats at 10 mg/kg bw, the percentage of the administered dose represented by the di-hydroxylated metabolite IN-K9T00 was greater in males (urine, 7.4%; feces, 10.4%) than in females (urine, 2.2%; feces, 4.8%). Concentrations of the methylphenyl mono-hydroxylated metabolite IN-HXH44 were higher in the urine (4.6%) and feces (7.4%) of males than urine (2.4%) and feces (3.5%) of females. IN-KAA24, a carboxylic-acid metabolite of IN-HXH44, was a significant metabolite observed in the urine and faeces of males (10.6% combined), but not in females. Percentages of the N-methyl carbon hydroxylated metabolite IN-H2H20 were higher in females (urine, 3.4%; feces, 15.0%) than in males (urine, 0.3%; feces, 1.4%). At the higher dose, excretion of the parent compound in the urine and feces (78.9-85.5%) was 12-16-fold that at the lower dose (4.9-7.3%). The profile of metabolites in rats at 200 mg/kg bw was similar to that in rats at 10 mg/kg bw. The profile of metabolites in the urine and faeces of rats given repeated doses was similar to that observed for rats given single doses. Some minor differences included an apparent increase in the percentages of hydroxylated and polar metabolites such as IN-H2H20, IN-K7H29, and INKAA24 after repeated doses. IN-GAZ70 was observed in the faeces of female rats after 7 and 14 days of repeated doses, but not after a single dose.

Wikipedia

Chlorantraniliprole

Biological Half Life

Groups of at least five male and five female Crl:CD (SD)IGS BR rats were given chlorantraniliprole (purity, approximately 100%) at a dose of 0, 25, 100 and 1000 mg/kg bw per day by gavage for 14 consecutive days. Blood was collected from three male rats in each of the groups at 25, 100, and 1000 mg/kg bw on test days 14 and 15 immediately before dosing, and then 30 and 60 min, 2, 4, 8, 12, and 24 hr after dosing for determination of plasma concentrations of chlorantraniliprole. ... Calculated half-lives for chlorantraniliprole in rats in the groups at 25, 100, and 1000 mg/kg bw per day were 3.4, 3.4, and 4.0 hr, respectively).

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)
Insecticides

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies chloroanthraniliprole as unlikely to present an acute hazard in normal use; Main Use: insecticide.

Analytic Laboratory Methods

An analytical method is presented for the determination of chlorantraniliprole residues in crops. Chlorantraniliprole residues were extracted from crop matrixes with acetonitrile after a water soak. The extracts were passed through a strong anion-exchange (SAX) SPE cartridge stacked on top of a reversed-phase (RP) polymer cartridge. After both cartridges were rinsed and vacuum-dried, the SAX cartridge was removed, and chlorantraniliprole was eluted from the RP polymer cartridge with acetonitrile. The acetonitrile eluate was evaporated to dryness, reconstituted, and analyzed using an LC/MS/MS instrument equipped with an atmospheric pressure chemical ionization source. The method was successfully validated at 0.010, 0.10, and 10 mg/kg for the following crop matrixes: potatoes, sugar beets (tops), lettuce, broccoli, soybeans, soybean forage, tomatoes, cucumbers, oranges, apples, pears, peaches, almonds (nutmeat), rice grain, wheat grain, wheat hay, corn stover, alfalfa forage, cottonseed, grapes, and corn grain. The average recoveries from all crop samples fortified at the method LOQ ranged from 91 to 108%, with an overall average recovery of 97%. The average recoveries from all crop samples fortified at 10 times the method LOQ ranged from 89 to 115%, with an overall average recovery of 101%. For all of the fortified control samples analyzed in this study, the overall average recovery was 99%.

Storage Conditions

Do not subject to temperatures below 32 degrees F. Store product in original container only in a location inaccessible to children and pets. Do not contaminate water, other pesticides, fertilizer, food or feed in storage. Not for use or storage in or around the home. /DuPont Dermacor X-100 Seed Treatment/
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential users/

Stability Shelf Life

Stable at normal temperatures and storage conditions. /DuPont Dermacor X-100 Seed Treatment/

Dates

Last modified: 08-15-2023
1: He F, Sun S, Tan H, Sun X, Shang D, Yao C, Qin C, Ji S, Li X, Zhang J, Jiang X. Compatibility of chlorantraniliprole with the generalist predator Coccinella septempunctata L. (Coleoptera: Coccinellidae) based toxicity, life-cycle development and population parameters in laboratory microcosms. Chemosphere. 2019 Mar 6;225:182-190. doi: 10.1016/j.chemosphere.2019.03.025. [Epub ahead of print] PubMed PMID: 30875501.
2: Hafeez M, Liu S, Jan S, Gulzar A, Fernández-Grandon GM, Qasim M, Khan KA, Ali B, Kedir SJ, Fahad M, Wang M. Enhanced effects of dietary tannic acid with chlorantraniliprole on life table parameters and nutritional physiology of Spodoptera exigua (Hübner). Pestic Biochem Physiol. 2019 Mar;155:108-118. doi: 10.1016/j.pestbp.2019.01.012. Epub 2019 Jan 29. PubMed PMID: 30857620.
3: Zhao J, Xu L, Sun Y, Song P, Han Z. UDP-Glycosyltransferase Genes in the Striped Rice Stem Borer, Chilo suppressalis (Walker), and Their Contribution to Chlorantraniliprole Resistance. Int J Mol Sci. 2019 Mar 1;20(5). pii: E1064. doi: 10.3390/ijms20051064. PubMed PMID: 30823656.
4: Magyar ZÉ, Diszházi G, Péli-Szabó J, Szentesi P, Collet C, Csernoch L, Nánás P, Almássy J. The diamide insecticide chlorantraniliprole increases the single-channel current activity of the mammalian skeletal muscle ryanodine receptor. Gen Physiol Biophys. 2019 Mar 1. doi: 10.4149/gpb_2019007. [Epub ahead of print] PubMed PMID: 30821253.
5: Kadala A, Charreton M, Charnet P, Collet C. Honey bees long-lasting locomotor deficits after exposure to the diamide chlorantraniliprole are accompanied by brain and muscular calcium channels alterations. Sci Rep. 2019 Feb 15;9(1):2153. doi: 10.1038/s41598-019-39193-3. PubMed PMID: 30770849; PubMed Central PMCID: PMC6377601.
6: Bolzan A, Padovez FEO, Nascimento ARB, Kaiser IS, Lira EC, Amaral FSA, Kanno RH, Malaquias JB, Omoto C. Selection and characterization of the inheritance of resistance of Spodoptera frugiperda (Lepidoptera: Noctuidae) to chlorantraniliprole and cross-resistance to other diamide insecticides. Pest Manag Sci. 2019 Feb 14. doi: 10.1002/ps.5376. [Epub ahead of print] PubMed PMID: 30761724.
7: Wei Y, Yan R, Zhou Q, Qiao L, Zhu G, Chen M. Monitoring and Mechanisms of Chlorantraniliprole Resistance in Chilo suppressalis (Lepidoptera: Crambidae) in China. J Econ Entomol. 2019 Feb 1. doi: 10.1093/jee/toz001. [Epub ahead of print] PubMed PMID: 30715398.
8: Plata-Rueda A, Martínez LC, Costa NCR, Zanuncio JC, de Sena Fernandes ME, Serrão JE, Guedes RNC, Fernandes FL. Chlorantraniliprole-mediated effects on survival, walking abilities, and respiration in the coffee berry borer, Hypothenemus hampei. Ecotoxicol Environ Saf. 2019 May 15;172:53-58. doi: 10.1016/j.ecoenv.2019.01.063. Epub 2019 Jan 22. PubMed PMID: 30682633.
9: Bird LJ, Walker PW. Baseline Susceptibility of Helicoverpa punctigera (Lepidoptera: Noctuidae) to Indoxacarb, Emamectin Benzoate, and Chlorantraniliprole. J Econ Entomol. 2019 Mar 21;112(2):818-826. doi: 10.1093/jee/toy389. PubMed PMID: 30566638.
10: Oliveira RL, Gontijo PC, Sâmia RR, Carvalho GA. Long-term effects of chlorantraniliprole reduced risk insecticide applied as seed treatment on lady beetle Harmonia axyridis (Coleoptera: Coccinellidae). Chemosphere. 2019 Mar;219:678-683. doi: 10.1016/j.chemosphere.2018.12.058. Epub 2018 Dec 10. PubMed PMID: 30557724.
11: Chen J, Xue L, Wei R, Liu S, Yin CC. The insecticide chlorantraniliprole is a weak activator of mammalian skeletal ryanodine receptor/Ca(2+) release channel. Biochem Biophys Res Commun. 2019 Jan 8;508(2):633-639. doi: 10.1016/j.bbrc.2018.11.180. Epub 2018 Dec 4. PubMed PMID: 30527809.
12: Li X, Shan C, Li F, Liang P, Smagghe G, Gao X. Transcription factor FTZ-F1 and cis-acting elements mediate expression of CYP6BG1 conferring resistance to chlorantraniliprole in Plutella xylostella. Pest Manag Sci. 2019 Apr;75(4):1172-1180. doi: 10.1002/ps.5279. Epub 2019 Jan 7. PubMed PMID: 30471186.
13: Nakajima T, Otsuka K, Tomizawa S, Masubuchi T, Kamijo K, Yamaki Y, Yoshikawa S, Hasegawa E, Kokaji Y, Watanabe S, Hashimoto T. Surveillance of Chlorantraniliprole Residues in Vegetables and Fruits Using LC-MS/MS. Shokuhin Eiseigaku Zasshi. 2018;59(5):234-238. doi: 10.3358/shokueishi.59.234. PubMed PMID: 30429423.
14: Chen Y, Yan Y, Ren ZF, Ganeteg U, Yao GK, Li ZL, Huang T, Li JH, Tian YQ, Lin F, Xu HH. AtLHT1 Transporter Can Facilitate the Uptake and Translocation of a Glycinergic-Chlorantraniliprole Conjugate in Arabidopsis thaliana. J Agric Food Chem. 2018 Nov 28;66(47):12527-12535. doi: 10.1021/acs.jafc.8b03591. Epub 2018 Nov 16. PubMed PMID: 30403859.
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